Cas no 6557-85-3 (Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester)

Propanedioic acid, 2-(6-bromohexyl)-, 1,3-diethyl ester is a brominated diethyl ester derivative of propanedioic acid, characterized by its hexyl chain terminating in a bromine substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through alkylation or nucleophilic substitution reactions. The presence of the bromohexyl group enhances its reactivity, making it suitable for cross-coupling and functionalization processes. The diethyl ester moiety improves solubility in organic solvents, facilitating handling in synthetic applications. Its structural features make it valuable in pharmaceutical and materials chemistry research, where precise functional group manipulation is required.
Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester structure
6557-85-3 structure
Product name:Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester
CAS No:6557-85-3
MF:C13H23BrO4
MW:323.22332406044
CID:529274
PubChem ID:244173

Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester
    • DIETHYL (6-BROMOHEXYL)MALONATE
    • 6-bromohexyl malonic acid diethyl ester
    • NSC-54804
    • AKOS024390565
    • 6557-85-3
    • diethyl(6-bromohexyl)propanedioate
    • NCIOpen2_007186
    • DTXSID80288228
    • diethyl 2-(6-bromohexyl)propanedioate
    • SCHEMBL1702872
    • Propanedioic acid,2-(6-bromohexyl)-,1,3-diethyl ester
    • NSC54804
    • Diethyl 2-(6-bromohexyl)malonate
    • Inchi: InChI=1S/C13H23BrO4/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11H,3-10H2,1-2H3
    • InChI Key: UEOSPPIPGYKPTO-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C(CCCCCCBr)C(=O)OCC

Computed Properties

  • Exact Mass: 322.07800
  • Monoisotopic Mass: 322.077972
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 12
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.225
  • Boiling Point: 336.5°C at 760 mmHg
  • Flash Point: 157.3°C
  • Refractive Index: 1.469
  • PSA: 52.60000
  • LogP: 3.07420

Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester Security Information

Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester Customs Data

  • HS CODE:2917190090
  • Customs Data:

    China Customs Code:

    2917190090

    Overview:

    2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM1013609-500g
diethyl 2-(6-bromohexyl)propanedioate
6557-85-3 95%+
500g
$2308 2022-09-29

Additional information on Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester

Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester (CAS No. 6557-85-3): A Comprehensive Overview

Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester, with the CAS number 6557-85-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of diesters and features a unique structural arrangement that makes it a valuable intermediate in synthetic chemistry and drug development. The presence of both bromine and ethyl ester functional groups provides a versatile platform for further chemical modifications, making it a compound of considerable interest to researchers.

The molecular structure of Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester consists of a central diacid backbone modified by the introduction of a bromohexyl side chain and two ethyl ester groups. This configuration imparts specific reactivity patterns that are exploited in various synthetic pathways. The bromine atom, in particular, serves as a handle for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

In recent years, the pharmaceutical industry has shown increasing interest in compounds with similar structural motifs due to their potential applications in the development of novel therapeutics. The< strong>1,3-diethyl ester moiety enhances lipophilicity and metabolic stability, making it an attractive feature for drug candidates. Moreover, the< strong>6-bromohexyl group introduces a linear alkyl chain that can influence solubility and bioavailability profiles.

One of the most compelling areas of research involving Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester is its utility as a building block in medicinal chemistry. Researchers have leveraged its reactivity to synthesize analogs of known bioactive molecules. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways. The bromine substituent allows for facile introduction of aryl or heteroaryl groups via palladium-catalyzed reactions, enabling the creation of diverse pharmacophores.

The synthesis of Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the bromination of hexane derivatives followed by condensation with diethyl malonate or succinate to form the diester. Subsequent functionalization steps can then be employed to introduce additional modifications as needed for specific applications.

The compound's properties make it particularly useful in the preparation of macrocyclic compounds and peptidomimetics. By employing ring-closing metathesis or other cyclization techniques on precursors derived from this diester, researchers can generate cyclic scaffolds that mimic natural products or peptide sequences. Such structures are often investigated for their biological activity and potential therapeutic value.

In addition to its role in drug discovery, Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester has found applications in materials science. Its ability to undergo polymerization reactions under controlled conditions makes it a candidate for developing novel polymeric materials with tailored properties. These materials could find use in coatings, adhesives, or even as precursors for biodegradable polymers.

The growing body of literature on this compound underscores its versatility and importance in synthetic chemistry. Researchers continue to explore new methodologies for its preparation and functionalization, highlighting its enduring relevance in both academic and industrial settings. As our understanding of molecular interactions deepens, compounds like< strong>Propanedioic acid,2-(6-bromohexyl)-, 1,3-diethyl ester< strong>CAS No. 6557-85-3 are likely to remain at the forefront of innovation.

The future prospects for this compound are promising indeed. With advancements in synthetic techniques and an increased focus on sustainable chemistry practices,< strong>Propanedioic acidCAS No 6557-85-3,2-(6-bromohexyl)-1,3-diethyl ester, will undoubtedly continue to play a crucial role in shaping the next generation of pharmaceuticals and materials.

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